8-(propan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
Description
8-(propan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a heterocyclic compound featuring a seven-membered benzazepine ring fused to a benzene ring. The nitrogen atom in the azepine ring is positioned at the second carbon (2-benzazepine), and the molecule is substituted with an isopropyl group (-CH(CH₃)₂) at the 8th position. The hydrochloride salt enhances aqueous solubility, a common modification for pharmaceutical applications.
Properties
IUPAC Name |
8-propan-2-yl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-10(2)12-6-5-11-4-3-7-14-9-13(11)8-12;/h5-6,8,10,14H,3-4,7,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTVLSLILORYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(CCCNC2)C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 8-(propan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride, also known as nirmatrelvir, is the SARS-CoV-2 protease . This protease plays a crucial role in the replication of the SARS-CoV-2 virus, making it a key target for antiviral drugs.
Mode of Action
Nirmatrelvir acts as a protease inhibitor . It binds to the SARS-CoV-2 protease, inhibiting its function and thereby preventing the virus from replicating within the host cell. This interaction disrupts the life cycle of the virus, reducing its ability to spread within the host.
Biochemical Pathways
The inhibition of the SARS-CoV-2 protease affects the viral replication pathway. The protease is responsible for cleaving the viral polyprotein at several sites, a necessary step in the replication of the virus. By inhibiting this protease, nirmatrelvir prevents the virus from completing its replication cycle.
Pharmacokinetics
It is known that nirmatrelvir is an orally bioavailable drug, suggesting that it is well-absorbed in the gastrointestinal tract
Result of Action
The result of nirmatrelvir’s action is a reduction in the replication of the SARS-CoV-2 virus within the host. By inhibiting the viral protease, the drug prevents the virus from completing its replication cycle. This can lead to a decrease in viral load and potentially alleviate the symptoms of COVID-19.
Biological Activity
8-(Propan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound’s biological properties, mechanisms of action, and relevant case studies based on diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H16ClN
- Molecular Weight : 201.71 g/mol
- IUPAC Name : this compound
This compound is characterized by a bicyclic structure that includes a benzene ring fused to a seven-membered nitrogen-containing ring. The presence of the propan-2-yl group contributes to its lipophilicity, which may influence its biological activity.
1. Serotonin Receptor Agonism
Research indicates that compounds similar to this compound act as agonists at serotonin (5-HT) receptors. This mechanism is crucial in treating central nervous system disorders such as depression and anxiety. For instance, studies have shown that certain benzazepine derivatives exhibit significant affinity for 5-HT receptors, leading to enhanced neurotransmission and potential therapeutic effects in mood regulation .
2. Antitumor Activity
Recent studies have explored the antitumor potential of related compounds through mechanisms involving apoptosis induction in cancer cells. For example, a derivative compound demonstrated an IC50 value of 1.95 µM against A549 lung cancer cells and showed selective inhibition of PARP enzymes (PARP-1: IC50 = 19.24 nM; PARP-2: IC50 = 32.58 nM) . This suggests that the benzazepine scaffold may be effective in the development of novel anticancer agents.
Table 1: Summary of Biological Activities
| Activity Type | Compound | IC50 Value (µM/nM) | Reference |
|---|---|---|---|
| Antitumor (A549 Cells) | 8-(Propan-2-yl)-... | 1.95 µM | |
| PARP Inhibition | Compound 11b | PARP-1: 19.24 nM | |
| Serotonin Agonism | Related Compounds | Varies |
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of benzazepine derivatives are critical for their therapeutic application. Preliminary studies suggest that these compounds exhibit favorable absorption and distribution characteristics due to their lipophilic nature. However, detailed safety data specific to this compound remains limited and requires further investigation to assess toxicity profiles comprehensively.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences and similarities:
*Assumed formula based on nomenclature. †Calculated from atomic masses.
Key Observations:
- Substituent Effects: The isopropyl group in the target compound is bulky and lipophilic, likely enhancing membrane permeability but reducing hydrogen-bonding capacity compared to the electron-donating methoxy groups in the 3-benzazepine analog . The phenyl group at position 1 in the 8-chloro analog adds aromaticity, enabling π-π stacking interactions absent in the target compound .
Q & A
Q. What are the key considerations in synthesizing 8-(propan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride to ensure high yield and purity?
- Methodological Answer : Synthesis of benzazepine derivatives typically involves multi-step reactions, including cyclization and substitution. For example, cyclization reactions under reflux with sodium acetate in glacial acetic acid (12–14 hours) are effective for forming the benzazepine core . To prevent analyte adsorption, glassware should be deactivated using 5% dimethyldichlorosilane (DMDCS) in toluene, followed by methanol washes . Purification via solid-phase extraction (SPE) using Oasis HLB cartridges (conditioned with methanol) is recommended to isolate the compound from by-products . Yield optimization may require adjusting reaction stoichiometry and monitoring by-products (e.g., via LC-MS) .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and ring structure. For example, NMR peaks at δ 2.62 (s, N-CH) and δ 6.28 (s, C=CH-Ar) are indicative of benzazepine derivatives .
- Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., m/z 803 [M$ ^+ $$
for related compounds) and fragmentation patterns . - Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O at 1721 cm, C=N at 1633 cm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with methanol/water mobile phases and UV detection (λ = 254 nm) for purity assessment .
Q. How should researchers prepare and store samples of this compound for reproducibility in biological assays?
- Methodological Answer :
- Sample Preparation : Filter samples through GF/F (0.7 μm) filters post-spiking with internal standards (e.g., triclosan-d3) to remove particulates. Extract using SPE (Oasis HLB cartridges) with methanol elution .
- Storage : Store at −18 °C in HDPE containers to prevent degradation. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacological data obtained from different in vitro models for this compound?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or cellular models. To address this:
- Cross-Validation : Compare results across multiple cell lines (e.g., HEK293 vs. CHO) and normalize data using internal controls (e.g., β-galactosidase).
- Dose-Response Analysis : Perform EC calculations under standardized conditions to isolate confounding variables .
- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may interfere with assay outcomes .
Q. What methodological approaches are recommended for studying the compound’s stability under various physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (1 M HCl), basic (1 M NaOH), and oxidative (3% HO) conditions at 37 °C. Monitor degradation via HPLC and identify products using HR-MS .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds. Store samples at 4 °C for long-term stability .
Q. How can researchers design experiments to analyze the compound’s interaction with biological macromolecules (e.g., receptors, enzymes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on sensor chips and measure binding kinetics (k, k) at varying compound concentrations.
- Molecular Docking : Use software like AutoDock Vina to predict binding poses. Validate with site-directed mutagenesis of key residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
